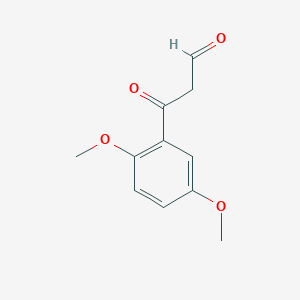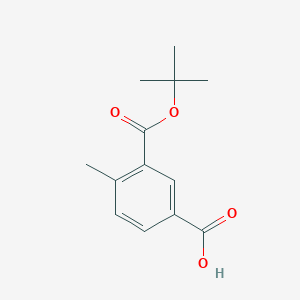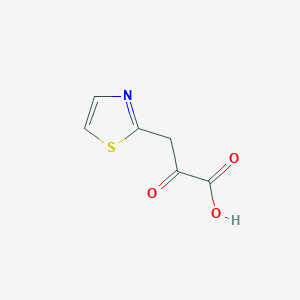![molecular formula C13H13NO B13533538 O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
O-[(4-phenylphenyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(4-phenylphenyl)methyl]hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-phenylphenyl)methyl]hydroxylamine typically involves the O-alkylation or O-arylation of hydroxylamines. One common method is the reaction of hydroxylamine derivatives with diaryliodonium salts, which provides N-aryloxyimides in excellent yields. These can then be hydrolyzed to yield the desired hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(4-phenylphenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: Reduction reactions can convert the hydroxylamine to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
O-[(4-phenylphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-[(4-phenylphenyl)methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in various chemical reactions, such as nucleophilic attack or redox reactions, which can modulate the activity of enzymes or other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-[(4-methylphenyl)methyl]hydroxylamine: This compound has a similar structure but with a methyl group instead of a phenyl group.
O-[(4-trifluoromethylphenyl)methyl]hydroxylamine: This variant includes a trifluoromethyl group, which can significantly alter its chemical properties and reactivity
Uniqueness
O-[(4-phenylphenyl)methyl]hydroxylamine is unique due to its biphenyl structure, which can provide distinct steric and electronic effects compared to its analogs
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
O-[(4-phenylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C13H13NO/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2 |
Clé InChI |
FCOFIQKLFKYHKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)

![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)









![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
